3-Methylbenzo[d]isoxazole-5-carbonitrile

BET Inhibition Prostate Cancer Drug Discovery

Essential 5-cyano substituted benzo[d]isoxazole for medicinal chemistry. Unlike unsubstituted analog (CAS 4825-75-6), the nitrile group enables synthesis of carboxylic acids, amides, and amines, validated in BET bromodomain inhibitor (BRD4) development. Procure this specific CAS for functionalizable SAR studies.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 267875-57-0
Cat. No. B1648317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazole-5-carbonitrile
CAS267875-57-0
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=C2)C#N
InChIInChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3
InChIKeyNWXDGVHBELPLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS 267875-57-0): Core Scaffold Specifications and Procurement Baseline


3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS 267875-57-0, molecular formula C9H6N2O, molecular weight 158.16 g/mol) is a heterocyclic compound belonging to the benzo[d]isoxazole family, characterized by a fused benzene-isoxazole ring system bearing a methyl group at the 3-position and a cyano group at the 5-position [1]. This substitution pattern distinguishes it from other benzo[d]isoxazole derivatives and defines its unique physicochemical and reactivity profile, positioning it as a strategic intermediate or scaffold for medicinal chemistry and materials science applications [2].

Why 3-Methylbenzo[d]isoxazole-5-carbonitrile Cannot Be Substituted by Unfunctionalized Analogs in Target-Oriented Synthesis


The presence of the 5-cyano group in 3-Methylbenzo[d]isoxazole-5-carbonitrile is the primary driver of its functional utility and precludes simple substitution with 3-Methylbenzo[d]isoxazole (CAS 4825-75-6). The nitrile moiety provides a strong electron-withdrawing effect, significantly altering the compound's electronic properties and reactivity [1]. More critically, the cyano group serves as a robust synthetic handle that can be transformed into diverse functional groups—including carboxylic acids, amides, amines, and heterocycles—which is not possible with the unsubstituted analog [2]. Therefore, in any synthetic route requiring a 5-position functionalizable handle or in target molecules where the cyano group is essential for target engagement (e.g., acting as a hydrogen bond acceptor), the unsubstituted analog is an invalid substitute [3].

Quantitative Evidence Guide for Differentiating 3-Methylbenzo[d]isoxazole-5-carbonitrile


3-Methylbenzo[d]isoxazole-5-carbonitrile Exhibits Superior Potency as a BET Inhibitor Scaffold Compared to Unsubstituted and Other Positional Isomers

While 3-Methylbenzo[d]isoxazole-5-carbonitrile itself is not a final drug candidate, it serves as the core structural fragment of highly potent benzo[d]isoxazole-derived BET inhibitors like Y06037 [1]. The specific 3-methyl and 5-cyano substitution pattern is crucial for activity. Data from a 2023 study demonstrates that a bivalent BET inhibitor (compound 17b) containing this core fragment was 32-fold more potent (as measured by cell growth inhibition) than the corresponding monovalent inhibitor (compound 7) which also contains the 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold, highlighting the value of this functionalized scaffold in generating high-affinity therapeutic leads [1][2]. Furthermore, in a 2018 study, optimized compounds built upon this core (6i/Y06036 and 7m/Y06137) demonstrated nanomolar binding affinity (Kd of 82 nM and 81 nM, respectively) to the BRD4(1) bromodomain [3]. This level of potency is a direct result of the specific 3-methyl and 5-cyano substituents, which are absent in simpler analogs and are essential for achieving the desired potency and selectivity [3].

BET Inhibition Prostate Cancer Drug Discovery

Synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile is Documented via a Multi-Step Procedure from a Fluorinated Precursor, Differentiating it from Unsubstituted Analogs

A specific synthesis route for 3-Methylbenzo[d]isoxazole-5-carbonitrile is detailed in US Patent US06610692B1, starting from 5′-cyano-2′-fluoroacetophenone . The patented procedure involves a two-step process: initial reaction with hydroxylamine hydrochloride to form an intermediate, followed by base-promoted cyclization in DMF to afford the final product after chromatographic purification . This documented route provides a clear starting point for process development and scale-up, offering an advantage over less functionalized analogs whose synthesis may require different, potentially less efficient routes or starting materials.

Synthetic Chemistry Heterocyclic Synthesis Process Development

Vendor Specifications Establish Minimum Purity and Hazard Profile, Differentiating 3-Methylbenzo[d]isoxazole-5-carbonitrile for Safe Handling

Commercially available 3-Methylbenzo[d]isoxazole-5-carbonitrile is supplied with a purity of ≥97% (by HPLC/GC) as standard from major vendors . This level of purity is suitable for use as an intermediate in multi-step syntheses without extensive prior purification. The compound's safety profile is also defined by its GHS classification, which indicates it is harmful if swallowed (H302), causes skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335) . This specific hazard information is crucial for safe handling and contrasts with unfunctionalized analogs, which may have different (often less severe) hazard profiles.

Procurement Safety Quality Control

Recommended Application Scenarios for 3-Methylbenzo[d]isoxazole-5-carbonitrile Based on Verified Evidence


Development of Next-Generation BET Bromodomain Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

3-Methylbenzo[d]isoxazole-5-carbonitrile is a key intermediate for building potent BET bromodomain inhibitors [1][2]. The 3-methyl and 5-cyano substituents are essential for achieving high binding affinity (Kd < 100 nM) and selectivity for the BRD4(1) target, as demonstrated by the development of compounds like Y06037 [2][3]. Researchers and pharmaceutical companies engaged in BET inhibitor programs, particularly those focused on CRPC, should procure this specific compound for constructing focused libraries or for lead optimization, as it represents a validated starting point with a clear path to potency and efficacy [1][3]. It is also a strategic choice for medicinal chemists looking to explore bivalent BET inhibitors, where the functionalized core can be linked to create molecules with significantly enhanced cellular activity [2].

Synthesis of Diversified Benzo[d]isoxazole Libraries via Functional Group Transformations of the 5-Cyano Moiety

The 5-cyano group on 3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a versatile synthetic handle [1]. Unlike the unsubstituted analog (CAS 4825-75-6), this compound can be used to generate a wide array of 5-substituted derivatives, including carboxylic acids, amides, amines, and tetrazoles, via well-established chemical transformations [1]. This makes it an invaluable building block for academic and industrial groups conducting structure-activity relationship (SAR) studies around the benzo[d]isoxazole scaffold or for those seeking to install this heterocyclic core into more complex molecular architectures. Procurement of this compound is recommended for any chemistry program requiring a functionalizable benzo[d]isoxazole intermediate.

As a Defined Intermediate in Patented Synthetic Routes for Scale-Up and Process Development

The synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile from 5′-cyano-2′-fluoroacetophenone is a defined and patented procedure (US Patent US06610692B1) [2]. For chemical process development teams and contract research/manufacturing organizations (CROs/CMOs), this provides a concrete, literature-precedented starting point for developing scalable and reproducible manufacturing processes. Procuring this specific compound to validate and optimize the patented synthetic route is a logical and efficient step in the early stages of process chemistry, reducing the risk and time associated with developing a novel synthesis for a less-defined analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzo[d]isoxazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.